BenchChemオンラインストアへようこそ!

Fmoc-DL-o-tyrosine

Solid-phase peptide synthesis LogP Hydrophobicity

Fmoc-DL-o-tyrosine (CAS 174879-27-7; PubChem CID is an Fmoc-protected, non-proteinogenic amino acid derivative featuring a hydroxyl group at the ortho (2-) position of the phenylalanine side chain, supplied as a racemic (DL) mixture. With a molecular formula of C₂₄H₂₁NO₅ and molecular weight of 403.43 g/mol, it is commercially available at ≥98% purity from multiple vendors and is designed for incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
CAS No. 174879-27-7
Cat. No. B1390393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-o-tyrosine
CAS174879-27-7
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)
InChIKeyPQUQPFKXORWNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-o-tyrosine (CAS 174879-27-7): Ortho-Substituted Racemic Building Block for Solid-Phase Peptide Synthesis — Procurement & Selection Guide


Fmoc-DL-o-tyrosine (CAS 174879-27-7; PubChem CID 46737407) is an Fmoc-protected, non-proteinogenic amino acid derivative featuring a hydroxyl group at the ortho (2-) position of the phenylalanine side chain, supplied as a racemic (DL) mixture [1]. With a molecular formula of C₂₄H₂₁NO₅ and molecular weight of 403.43 g/mol, it is commercially available at ≥98% purity from multiple vendors and is designed for incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) . Its ortho-substitution pattern distinguishes it structurally, sterically, and electronically from the common para-substituted Fmoc-L-tyrosine and the meta-substituted Fmoc-DL-m-tyrosine [2].

Why Fmoc-DL-o-tyrosine Cannot Be Replaced by Fmoc-L-tyrosine or Fmoc-DL-m-tyrosine in Structurally Demanding Peptide Research


Fmoc-protected tyrosine derivatives are not interchangeable building blocks. The position of the phenolic hydroxyl group — ortho, meta, or para — fundamentally alters hydrogen-bonding geometry, steric accessibility, and electronic distribution within the aromatic ring, which in turn governs peptide conformation, receptor recognition, and enzymatic processing [1]. Fmoc-DL-o-tyrosine places the hydroxyl adjacent to the amino acid backbone, creating a sterically congested environment that can impede coupling efficiency with bulky adjacent residues, a feature absent in para-substituted analogs . The racemic DL form further distinguishes it from enantiopure L- or D-tyrosine derivatives, enabling systematic stereochemical structure–activity relationship (SAR) investigations that are impossible with single-enantiomer reagents . The quantitative evidence below demonstrates that these differences carry measurable consequences for LogP, storage stability, coupling performance, and biological relevance, making informed procurement decisions essential.

Quantitative Comparative Evidence for Fmoc-DL-o-tyrosine: Head-to-Head and Cross-Study Differentiation Data


Ortho vs. Meta vs. Para Substitution: Distinct LogP Governs Peptide Solubility and Chromatographic Behavior

Fmoc-DL-o-tyrosine exhibits a computed LogP of 4.32, which is significantly lower than the LogP of 4.67 for its meta-substituted isomer Fmoc-DL-m-tyrosine, while being essentially identical to the para-substituted Fmoc-L-tyrosine (LogP 4.32). The reduced hydrophobicity relative to the meta isomer means that peptides incorporating ortho-tyrosine will elute earlier under reversed-phase HPLC conditions and exhibit higher aqueous solubility, which is advantageous for purification of otherwise hydrophobic sequences .

Solid-phase peptide synthesis LogP Hydrophobicity Peptide purification

Racemic DL Mixture vs. Single Enantiomers: Enabling Stereochemical SAR Without Separate D- and L-Procurement

Fmoc-DL-o-tyrosine is supplied as a racemic mixture containing both D- and L-enantiomers, in contrast to Fmoc-L-tyrosine (CAS 71989-38-3, single L-enantiomer) and Fmoc-D-tyrosine (CAS 112883-29-1, single D-enantiomer). This DL formulation enables researchers to evaluate stereochemical effects on peptide binding, stability, and function from a single procurement, without the need to purchase and handle two separate enantiopure building blocks . The ortho-substitution of the hydroxyl group introduces additional steric constraints that amplify stereochemical differences relative to para-substituted analogs .

Stereochemistry Structure–activity relationship Enantiomeric effects Peptide stability

Non-Proteinogenic o-Tyrosine Core: A Validated Marker for Oxidative Stress and Non-Canonical Amino Acid Incorporation Studies

The ortho-tyrosine scaffold is a well-established, non-proteinogenic isomer formed exclusively via hydroxyl radical-mediated oxidation of phenylalanine under conditions of oxidative stress, unlike the enzymatically produced para-tyrosine [1]. Serum and urinary levels of ortho-tyrosine have been quantitatively shown to correlate with oxidative stress severity in sepsis patients; for example, ortho-tyrosine/para-tyrosine ratio elevations were statistically significant (p<0.05 vs. controls) and correlated with systemic inflammation markers [2]. Fmoc-DL-o-tyrosine provides a synthetically tractable route to incorporate this diagnostically and mechanistically relevant isomer into peptide probes, a capability not offered by Fmoc-L-tyrosine or Fmoc-DL-m-tyrosine, which carry either the physiological para configuration or the meta isomer .

Oxidative stress Biomarkers Non-canonical amino acids Post-translational modification

Storage Condition Differentiation: Cold-Chain Requirement vs. Ambient Stability of Meta Isomer

Fmoc-DL-o-tyrosine requires refrigerated storage at 2–8°C in sealed, dry conditions, whereas Fmoc-DL-m-tyrosine (CAS 138775-49-2) is specified for storage at room temperature . This difference has practical implications for laboratory inventory management, shipping logistics, and compound stability during extended synthesis campaigns. The cold-chain requirement for the ortho isomer suggests greater susceptibility to thermal degradation, potentially due to the proximity of the ortho-hydroxyl to the reactive amino acid backbone facilitating intramolecular side reactions at elevated temperatures .

Storage stability Supply chain Cold chain Amino acid derivatives

Purity Benchmarking: ≥98% Assay Specification, Competitive with Industry-Standard Fmoc-Amino Acids

Fmoc-DL-o-tyrosine is commercially available at ≥98% purity from multiple independent suppliers, including ChemScene (≥98%) and Leyan (98%), matching or exceeding the typical 95% minimum purity specification for Fmoc-DL-m-tyrosine from suppliers such as AKSci . The higher purity specification reduces batch-to-batch variability in SPPS, minimizes side-product formation from impurities, and decreases the need for post-synthesis HPLC purification, which is especially critical for long or difficult peptide sequences .

Purity Quality control Procurement specification SPPS

High-Impact Application Scenarios for Fmoc-DL-o-tyrosine: Where Ortho-Substitution and Racemic Form Deliver Irreplaceable Value


Synthesis of Peptide Probes for Oxidative Stress Biomarker Detection and Quantification

Fmoc-DL-o-tyrosine enables the solid-phase synthesis of peptide standards and probes containing the non-proteinogenic ortho-tyrosine residue, which is a validated, specific biomarker of hydroxyl radical-mediated protein oxidative damage [1]. Unlike para-tyrosine, which is ubiquitous in all proteins, ortho-tyrosine is absent from normal tissues and its appearance is quantitatively linked to oxidative stress severity in diseases including sepsis (p<0.05 vs. controls) and β-thalassemia [2]. Peptides incorporating ortho-tyrosine via this Fmoc building block serve as authentic standards for LC-MS/MS-based diagnostic assays, where isomer-specific detection of ortho- vs. meta- vs. para-tyrosine is required [1].

Stereochemical Structure–Activity Relationship (SAR) Studies on Tyrosine-Containing Bioactive Peptides

The racemic DL formulation of Fmoc-DL-o-tyrosine allows researchers to simultaneously introduce both D- and L-ortho-tyrosine into peptide libraries from a single building block, facilitating systematic evaluation of stereochemical effects on receptor binding affinity, metabolic stability, and conformational preferences . The ortho-hydroxyl position creates greater steric constraint around the Cα–Cβ bond compared to para-substituted tyrosine, amplifying enantiomer-dependent conformational differences and making this compound particularly valuable for probing the stereochemical determinants of peptide–protein interactions .

Engineering Hydrophobic Peptide Therapeutics with Improved Purification Characteristics

For hydrophobic peptide sequences prone to aggregation during synthesis and purification, the ortho-substituted Fmoc-DL-o-tyrosine (LogP 4.32) offers a measurably lower hydrophobicity compared to the meta-substituted analog (LogP 4.67, ΔLogP = –0.35) . This translates to earlier elution in reversed-phase HPLC and improved solubility in aqueous acetonitrile gradients, reducing purification burden without resorting to solubility-enhancing tags or hydrophilic linkers that may compromise bioactivity . The cold-chain storage requirement (2–8°C) must be factored into logistics planning for larger-scale synthesis campaigns .

Investigating Non-Canonical Amino Acid Incorporation and Ribosomal Translation Fidelity

Ortho-tyrosine is known to be misincorporated into recombinant proteins by CHO cells under phenylalanine starvation conditions during aerobic fed-batch production, representing a process-induced product variant of concern for therapeutic monoclonal antibody manufacturing [3]. Fmoc-DL-o-tyrosine provides a synthetic route to prepare defined peptide standards containing ortho-tyrosine at specific positions, enabling development and validation of mass spectrometry methods to detect and quantify this misincorporation event in biopharmaceutical quality control workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-DL-o-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.